molecular formula C10H18N4S2 B2608003 5-[(1-Ethyl-4-methyl-1h-1,2,3-triazol-5-yl)methyl]-1,2,5-dithiazepane CAS No. 2224550-87-0

5-[(1-Ethyl-4-methyl-1h-1,2,3-triazol-5-yl)methyl]-1,2,5-dithiazepane

Cat. No.: B2608003
CAS No.: 2224550-87-0
M. Wt: 258.4
InChI Key: HMTZWXPCVPBMQV-UHFFFAOYSA-N
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Description

5-[(1-Ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methyl]-1,2,5-dithiazepane is a synthetic organic compound that features a unique combination of a triazole ring and a dithiazepane ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both triazole and dithiazepane moieties suggests it may exhibit interesting chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1-Ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methyl]-1,2,5-dithiazepane typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a [1,3]-dipolar cycloaddition reaction, commonly known as the “click” reaction. This involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst.

    Attachment of the Triazole to the Dithiazepane: The triazole derivative is then reacted with a suitable dithiazepane precursor. This step often involves nucleophilic substitution reactions where the triazole moiety is introduced to the dithiazepane ring.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be necessary to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the dithiazepane ring. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction reactions can target the triazole ring or the dithiazepane ring. Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the triazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones, depending on the extent of oxidation.

    Reduction: Reduced triazole derivatives or dithiazepane derivatives.

    Substitution: Various substituted triazole or dithiazepane derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-[(1-Ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methyl]-1,2,5-dithiazepane can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. The triazole ring is known for its biological activity, and the dithiazepane ring could provide additional interactions with biological targets.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic applications. The combination of triazole and dithiazepane rings may result in compounds with unique pharmacological properties, such as antimicrobial, antifungal, or anticancer activity.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties. For example, it could be incorporated into polymers or used as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 5-[(1-Ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methyl]-1,2,5-dithiazepane would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The triazole ring could engage in hydrogen bonding or π-π interactions, while the dithiazepane ring could provide additional binding interactions.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Compounds containing the 1,2,3-triazole ring are known for their diverse biological activities.

    Dithiazepane Derivatives: Compounds with dithiazepane rings are less common but are of interest for their unique chemical properties.

Uniqueness

The uniqueness of 5-[(1-Ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methyl]-1,2,5-dithiazepane lies in the combination of these two moieties

Properties

IUPAC Name

5-[(3-ethyl-5-methyltriazol-4-yl)methyl]-1,2,5-dithiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4S2/c1-3-14-10(9(2)11-12-14)8-13-4-6-15-16-7-5-13/h3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMTZWXPCVPBMQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(N=N1)C)CN2CCSSCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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